molecular formula C18H27N3O B5469597 N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]cyclopentanecarboxamide

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]cyclopentanecarboxamide

Cat. No.: B5469597
M. Wt: 301.4 g/mol
InChI Key: YRMQPJJGDCSDSD-UHFFFAOYSA-N
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Description

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]cyclopentanecarboxamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the piperazine ring in its structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]cyclopentanecarboxamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)benzylamine with cyclopentanecarboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
  • 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]cyclopentanecarboxamide is unique due to its specific structural features, such as the cyclopentanecarboxamide moiety, which may contribute to its distinct pharmacological profile. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .

Properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-20-10-12-21(13-11-20)17-8-6-15(7-9-17)14-19-18(22)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMQPJJGDCSDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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